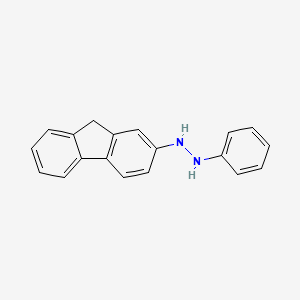
1-(9h-Fluoren-2-yl)-2-phenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-Fluoren-2-yl)-2-phenylhydrazine is an organic compound that features a fluorene moiety attached to a phenylhydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-Fluoren-2-yl)-2-phenylhydrazine typically involves the reaction of 9H-fluoren-2-ylamine with phenylhydrazine under controlled conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like potassium hydroxide (KOH) to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 1-(9H-Fluoren-2-yl)-2-phenylhydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorenones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the hydrazine group into amines or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products:
Oxidation: Fluorenones and related derivatives.
Reduction: Amines and other reduced forms of the hydrazine group.
Substitution: Various substituted fluorenes and phenylhydrazines.
Scientific Research Applications
1-(9H-Fluoren-2-yl)-2-phenylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-(9H-Fluoren-2-yl)-2-phenylhydrazine involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
2-(9H-Fluoren-2-yl)benzimidazole: Known for its fluorescence properties and applications in optoelectronics.
9,9-Dihexyl-9H-fluoren-2-yl derivatives: Used in organic light-emitting diodes (OLEDs) and other electronic devices.
Uniqueness: 1-(9H-Fluoren-2-yl)-2-phenylhydrazine stands out due to its combination of a fluorene moiety with a phenylhydrazine group, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
26319-86-8 |
|---|---|
Molecular Formula |
C19H16N2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
1-(9H-fluoren-2-yl)-2-phenylhydrazine |
InChI |
InChI=1S/C19H16N2/c1-2-7-16(8-3-1)20-21-17-10-11-19-15(13-17)12-14-6-4-5-9-18(14)19/h1-11,13,20-21H,12H2 |
InChI Key |
BHAKLIHFPLHVAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NNC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13132441.png)
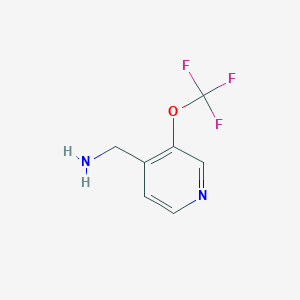
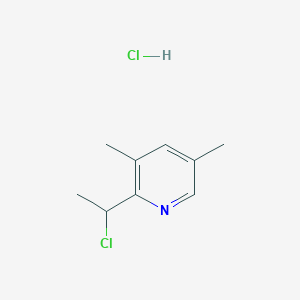
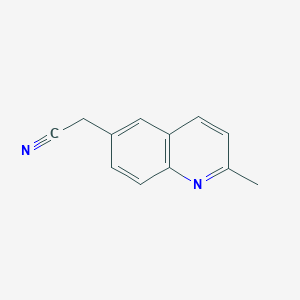
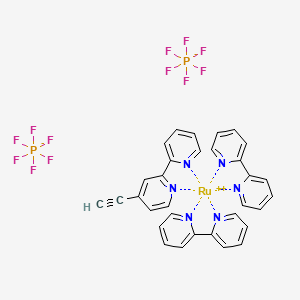
![N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide](/img/structure/B13132460.png)
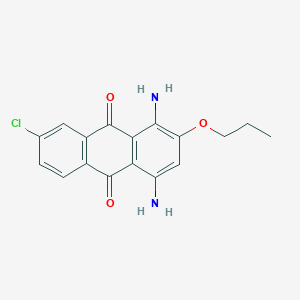
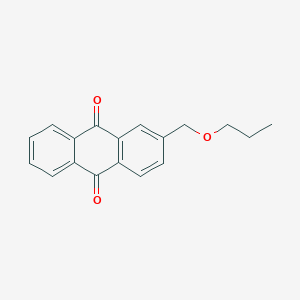

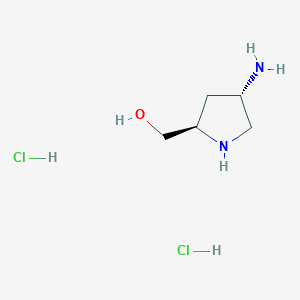
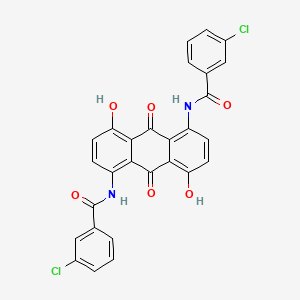
![8-Hydroxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B13132502.png)

![Methyl2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13132507.png)
